Cacalone
Overview
Description
(4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9(4H)-one is a natural product found in Ligularia cyathiceps and Ligularia virgaurea with data available.
Mechanism of Action
Target of Action
It has been found to have effects on inflammatory processes . It has been shown to inhibit degranulation in mast cells, which play a crucial role in the immune response .
Mode of Action
For instance, it inhibits degranulation in mast cells, which can lead to a reduction in the release of histamine and other inflammatory mediators .
Biochemical Pathways
Given its anti-inflammatory effects, it is likely that it impacts pathways related to inflammation and immune response .
Result of Action
Cacalone has been found to have anti-inflammatory effects. Specifically, it inhibits degranulation in mast cells, which can lead to a reduction in the release of histamine and other inflammatory mediators . This suggests that this compound could potentially be used in the treatment of conditions characterized by excessive inflammation.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Cacalone are still being explored. The compound is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are still being studied. Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not yet available .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being identified .
Transport and Distribution
It is known to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are still being studied. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
(4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h7-8,17H,4-6H2,1-3H3/t8-,15+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNQNPHIASWXBS-VXJOIVPMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1C(C3=C(C2=O)OC=C3C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC2=C1[C@@](C3=C(C2=O)OC=C3C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Cacalone and its key physicochemical properties?
A1: this compound is a furanoeremophilane-type sesquiterpene. Its molecular formula is C15H20O2, and its molecular weight is 232.32 g/mol [, , ]. While spectroscopic data like 1H and 13C NMR have been reported for this compound and its acetate derivative [, ], a comprehensive compilation of this data wasn't found within the provided research articles.
Q2: What are the primary sources of this compound?
A2: this compound is primarily isolated from plants belonging to the genus Psacalium, specifically species like Psacalium decompositum, Psacalium radulifolium, and Cacalia delphiniifolia [, , , , , , , , ].
Q3: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A5: While limited SAR data is available specifically for this compound, research suggests that modifications to the basic furanoeremophilane skeleton can influence biological activity. For instance, the presence of a hydroxyl group at the C-3 position in 3-hydroxycacalolide and epi-3-hydroxycacalolide appears to be important for their antihyperglycemic activity, whereas this compound, lacking this group, was inactive []. Further investigation is needed to comprehensively understand the impact of various structural modifications on this compound's activity and properties.
Q4: Are there any known methods to improve this compound's delivery or target its activity?
A4: Currently, specific research on drug delivery strategies or targeted therapies utilizing this compound is limited within the provided literature. Further investigations are needed to explore potential enhancements to its bioavailability and targeted delivery.
Q5: What analytical techniques are used to study this compound?
A7: Common analytical techniques used for this compound's isolation, characterization, and quantification include various chromatographic methods (e.g., column chromatography) and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , , , , , ].
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